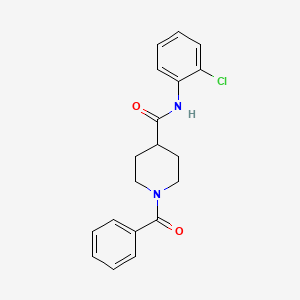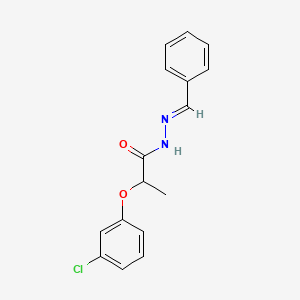
N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is often referred to as ENPA, and it is a member of the acrylamide family of compounds.
作用機序
ENPA's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis, or programmed cell death, in cancer cells. ENPA has also been shown to interact with DNA and induce DNA damage, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
ENPA's biochemical and physiological effects are complex and varied, and they depend on the specific context in which it is used. In cancer cells, ENPA has been shown to induce apoptosis and inhibit the activity of certain enzymes, which may contribute to its anticancer activity. In other contexts, ENPA may have different effects on biochemical and physiological processes.
実験室実験の利点と制限
ENPA has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on ENPA, including:
1. Further studies to elucidate its mechanism of action and identify specific molecular targets.
2. Development of new synthetic methods for ENPA and related compounds.
3. Investigation of ENPA's potential applications in materials science, such as in the development of new polymers or coatings.
4. Exploration of ENPA's potential applications in other areas of medicinal chemistry, such as in the treatment of neurological disorders.
5. Investigation of ENPA's potential as a diagnostic tool for cancer and other diseases.
In conclusion, N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its mechanism of action is not fully understood, but it has been shown to exhibit anticancer activity and inhibit the activity of certain enzymes. Further research is needed to fully understand its potential applications and limitations.
合成法
ENPA can be synthesized using a variety of methods, including the Michael addition reaction between 3-nitrobenzaldehyde and N-(1-ethylpropyl)acrylamide. This reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethyl sulfoxide or N,N-dimethylformamide.
科学的研究の応用
ENPA has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, ENPA has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ENPA has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-pentan-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-12(4-2)15-14(17)9-8-11-6-5-7-13(10-11)16(18)19/h5-10,12H,3-4H2,1-2H3,(H,15,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNAYHSSYGEBLA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)


![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)






![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)